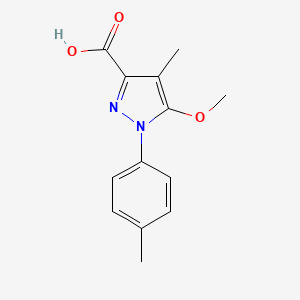5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 274253-22-4
Cat. No.: VC2891352
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 274253-22-4 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 5-methoxy-4-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O3/c1-8-4-6-10(7-5-8)15-12(18-3)9(2)11(14-15)13(16)17/h4-7H,1-3H3,(H,16,17) |
| Standard InChI Key | WKVLNVSHIOPYMM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C)OC |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C)OC |
Introduction
Chemical Structure and Properties
Structural Features
The carboxylic acid moiety at position 3 represents a versatile functional group that can engage in hydrogen bonding as both a donor and acceptor, potentially facilitating interactions with amino acid residues in protein binding sites. This functional group also provides opportunities for derivatization through esterification, amidation, or other transformations that might modulate the compound's pharmacological properties. The strategic arrangement of these functional groups around the pyrazole core contributes to the compound's unique chemical identity and potential biological activity.
Physicochemical Properties
The physicochemical properties of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid are summarized in the following table:
These properties collectively contribute to the compound's chemical behavior, solubility characteristics, and potential for interactions with biological systems. The presence of both polar and nonpolar moieties suggests a balanced lipophilicity profile, which is often desirable for pharmaceutical compounds to achieve appropriate membrane permeability and distribution within biological systems.
Structural Comparison with Related Pyrazole Derivatives
Comparison with 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid
A structurally related compound, 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid, provides an interesting point of comparison . The key difference between these compounds lies in the pattern of substitution: while 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid features a methoxy group at position 5 and a methyl group at position 4, 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid has a methyl group at position 1 and a p-tolyl group at position 4. This difference in substitution pattern likely affects the compounds' three-dimensional structures, electronic distributions, and consequently, their potential biological activities.
The molecular weight of 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid is reported as 216.24 g/mol , compared to 246.3 g/mol for 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid . This difference of approximately 30 g/mol corresponds to the additional methoxy group present in the latter compound, which also contributes an additional hydrogen bond acceptor site.
Comparison with 4-Methylpyrazole-3-carboxylic acid
4-Methylpyrazole-3-carboxylic acid represents a simpler pyrazole derivative that shares the core pyrazole structure with a methyl substituent at position 4 and a carboxylic acid at position 3 . With a molecular weight of 126.11 g/mol , this compound lacks the p-tolyl and methoxy substituents present in 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid. The absence of these bulkier substituents likely results in different physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities.
4-Methylpyrazole-3-carboxylic acid has been reported to occur naturally in Tedania anhelans, suggesting potential biological relevance . This natural occurrence provides an interesting context for considering the potential biological activities of related synthetic derivatives like 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Research Methodologies and Analytical Techniques
Analytical Characterization
The characterization of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid typically involves a range of analytical techniques to confirm its structure, purity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides detailed information about the compound's atomic connectivity and the chemical environment of hydrogen and carbon atoms. Mass spectrometry enables accurate determination of the molecular weight and can provide additional structural information through fragmentation patterns.
Infrared (IR) spectroscopy is valuable for identifying key functional groups, such as the carboxylic acid (typically showing characteristic O-H stretching around 3000-2500 cm-1 and C=O stretching around 1700 cm-1) and the methoxy group (typically showing C-O stretching around 1050-1150 cm-1). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be employed to assess the compound's purity and to monitor reactions during its synthesis.
Computational Studies
Computational methods can provide valuable insights into the three-dimensional structure, electronic properties, and potential binding modes of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid. Molecular docking studies could predict how this compound might interact with specific protein targets, highlighting key interactions and binding affinities. Quantitative structure-activity relationship (QSAR) models might help establish correlations between structural features and observed biological activities, potentially guiding the design of improved analogues.
Density functional theory (DFT) calculations can elucidate the compound's electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential surfaces. Such information is valuable for understanding the compound's reactivity patterns and potential for interactions with biological macromolecules.
Current Research Directions and Future Perspectives
Emerging Applications
The field of pyrazole chemistry continues to evolve, with ongoing research exploring novel applications for compounds like 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid. Potential areas of investigation include the development of targeted anticancer agents, anti-inflammatory drugs with improved safety profiles, and novel antimicrobial compounds to address the growing challenge of resistance. The unique substitution pattern of this compound may confer specific activities that could be harnessed for these or other therapeutic applications.
Beyond pharmaceutical applications, substituted pyrazoles have found uses in materials science, including as ligands in coordination chemistry and as components in functional materials with specific electronic or optical properties. The potential applications of 5-Methoxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid in these non-pharmaceutical domains represent an interesting avenue for future exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume